molecular formula C7H10INS B14490729 (1R,2S)-1-Iodo-2-isothiocyanatocyclohexane CAS No. 63616-13-7

(1R,2S)-1-Iodo-2-isothiocyanatocyclohexane

Katalognummer: B14490729
CAS-Nummer: 63616-13-7
Molekulargewicht: 267.13 g/mol
InChI-Schlüssel: AUBSYMZGYBVPRG-RQJHMYQMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2S)-1-Iodo-2-isothiocyanatocyclohexane is a chiral organic compound with significant interest in various fields of chemistry and biology. Its unique structure, featuring both an iodine atom and an isothiocyanate group attached to a cyclohexane ring, makes it a valuable compound for studying stereochemistry and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Iodo-2-isothiocyanatocyclohexane typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate safety and efficiency measures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of hazardous reagents.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S)-1-Iodo-2-isothiocyanatocyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of (1R,2S)-1-Iodo-2-isothiocyanatocyclohexane involves its reactivity with nucleophiles. The isothiocyanate group is electrophilic and reacts with nucleophiles to form thioureas, carbamates, and dithiocarbamates. These reactions can modulate biological pathways by interacting with proteins and enzymes, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2S)-1-Iodo-2-aminocyclohexane: Similar structure but with an amino group instead of an isothiocyanate group.

    (1R,2S)-1-Bromo-2-isothiocyanatocyclohexane: Similar structure but with a bromine atom instead of iodine.

Uniqueness

(1R,2S)-1-Iodo-2-isothiocyanatocyclohexane is unique due to the presence of both iodine and isothiocyanate groups, which confer distinct reactivity and potential biological activities compared to its analogs .

Eigenschaften

CAS-Nummer

63616-13-7

Molekularformel

C7H10INS

Molekulargewicht

267.13 g/mol

IUPAC-Name

(1R,2S)-1-iodo-2-isothiocyanatocyclohexane

InChI

InChI=1S/C7H10INS/c8-6-3-1-2-4-7(6)9-5-10/h6-7H,1-4H2/t6-,7+/m1/s1

InChI-Schlüssel

AUBSYMZGYBVPRG-RQJHMYQMSA-N

Isomerische SMILES

C1CC[C@H]([C@H](C1)N=C=S)I

Kanonische SMILES

C1CCC(C(C1)N=C=S)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.